
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a nitro group at the 6-position, a methyl group at the 4-position, and an N-(2-methylpropyl) substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- can be achieved through a multi-step process:
Nitration: The starting material, 4-methylquinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 6-amino-4-methylquinoline is then alkylated with 2-methylpropyl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-4-methyl-N-(2-methylpropyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other quinoline-based materials.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 2-Quinolinamine, 4-methyl-N-(phenylmethyl)-
- 2-Quinolinamine, 4-methyl-N-(ethyl)-
- 2-Quinolinamine, 4-methyl-N-(propyl)-
Uniqueness
2-Quinolinamine, 4-methyl-N-(2-methylpropyl)-6-nitro- is unique due to the presence of both a nitro group and a bulky N-(2-methylpropyl) substituent. This combination imparts distinct steric and electronic properties, influencing its reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
194414-93-2 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC名 |
4-methyl-N-(2-methylpropyl)-6-nitroquinolin-2-amine |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-15-14-6-10(3)12-7-11(17(18)19)4-5-13(12)16-14/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChIキー |
KFXPGALTIJBAAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)

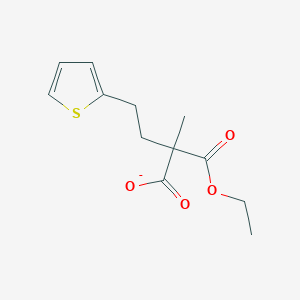
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
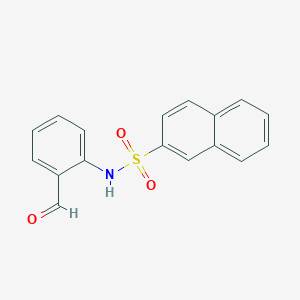
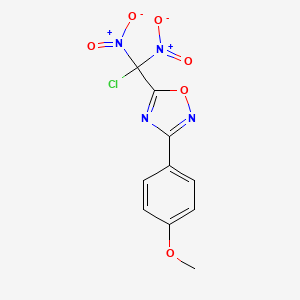
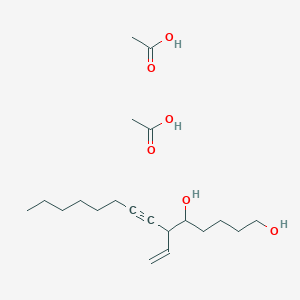

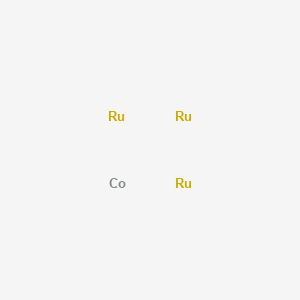
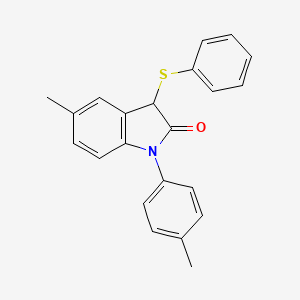
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)
